![molecular formula C62H63F2N7O12S B12430306 1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N’-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups and a cyclopropane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:
Step 1: Preparation of the pyrrolidine-2-carbonyl intermediate.
Step 2: Formation of the 3-oxo-1H-isoindol-2-yl moiety.
Step 3: Coupling of the intermediates with the quinolin-4-yl and phenyl groups.
Step 4: Final cyclization to form the cyclopropane core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating their signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-N’-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-chlorophenyl)cyclopropane-1,1-dicarboxamide
- **1-N’-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-bromophenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable tool for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C62H63F2N7O12S |
|---|---|
Poids moléculaire |
1168.3 g/mol |
Nom IUPAC |
1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C62H63F2N7O12S/c1-36(2)55(71-33-40-7-5-6-8-45(40)58(71)74)59(75)70-34-44(72)29-49(70)57(73)66-32-39-10-9-38(56-37(3)67-35-84-56)27-52(39)81-25-23-79-21-22-80-24-26-82-54-31-48-46(30-53(54)78-4)50(17-20-65-48)83-51-16-15-43(28-47(51)64)69-61(77)62(18-19-62)60(76)68-42-13-11-41(63)12-14-42/h5-17,20,27-28,30-31,35-36,44,49,55,72H,18-19,21-26,29,32-34H2,1-4H3,(H,66,73)(H,68,76)(H,69,77)/t44-,49+,55+/m1/s1 |
Clé InChI |
LYUUIIZKBMBNQV-CHOFKVETSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOC6=CC7=NC=CC(=C7C=C6OC)OC8=C(C=C(C=C8)NC(=O)C9(CC9)C(=O)NC1=CC=C(C=C1)F)F |
SMILES canonique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOC6=CC7=NC=CC(=C7C=C6OC)OC8=C(C=C(C=C8)NC(=O)C9(CC9)C(=O)NC1=CC=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


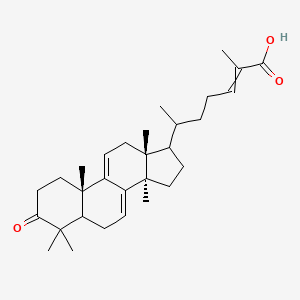
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)


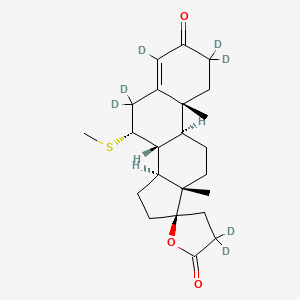
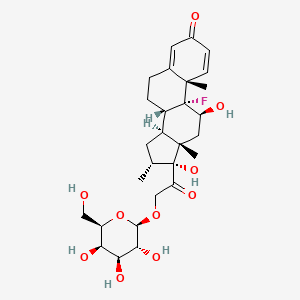
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)


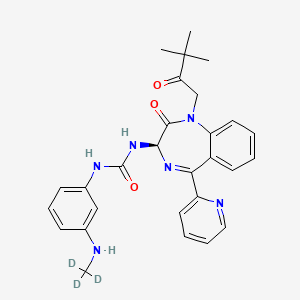
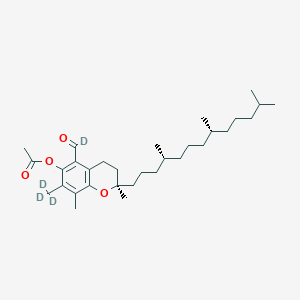
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)


